![molecular formula C20H22N2O4S B3715760 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3715760.png)
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Descripción general
Descripción
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a hydroxy-methylbutynyl group and a sulfamoylphenyl ethyl group, making it a unique molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzamide core, followed by the introduction of the hydroxy-methylbutynyl group through alkylation or acylation reactions. The sulfamoylphenyl ethyl group is then attached via nucleophilic substitution or similar reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxy-methylbutynyl group may participate in hydrogen bonding or hydrophobic interactions, while the sulfamoylphenyl ethyl group can engage in electrostatic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, modulating biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde: Shares the hydroxy-methylbutynyl group but lacks the sulfamoylphenyl ethyl group.
Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate: Contains a similar core structure with a methyl ester group instead of the benzamide group.
Uniqueness
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for versatile applications and interactions, setting it apart from similar compounds.
Propiedades
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-20(2,24)13-11-15-3-7-17(8-4-15)19(23)22-14-12-16-5-9-18(10-6-16)27(21,25)26/h3-10,24H,12,14H2,1-2H3,(H,22,23)(H2,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFVAAYYTMWBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


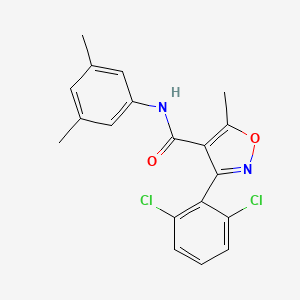

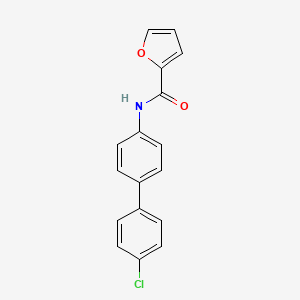
![3-ETHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE](/img/structure/B3715695.png)
![{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3715703.png)
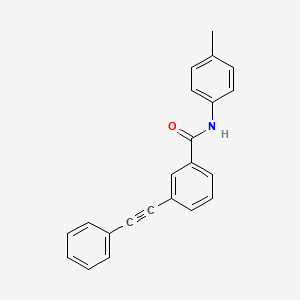
![N-(4-acetylphenyl)-2-[(4-bromophenyl)methylsulfanyl]acetamide](/img/structure/B3715711.png)
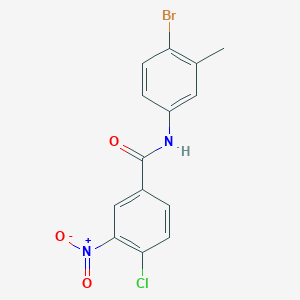
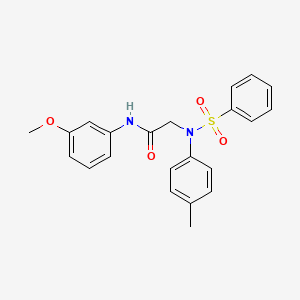

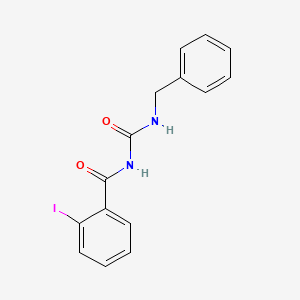
![3-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3715752.png)
![methyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3715770.png)
![N-(2,4-DIMETHYL-3-PENTANYL)-4-{[PHENYL(PHENYLSULFONYL)AMINO]METHYL}BENZAMIDE](/img/structure/B3715776.png)
